4-O-Methylphorbol-12,13-diacetate

Description

4-O-Methylphorbol-12,13-diacetate belongs to the tigliane (B1223011) class of diterpenoids, characterized by a distinctive tetracyclic carbon skeleton. While it is a lesser-known derivative, its study provides valuable insights into the structure-activity relationships of phorbol (B1677699) esters and their interactions with cellular machinery.

Phorbol esters are predominantly isolated from plants belonging to the Euphorbiaceae and Thymelaeaceae families. wikipedia.orgnih.gov The parent compound, phorbol, is a tetracyclic diterpenoid alcohol. nih.gov The various phorbol esters are distinguished by the esterification of the hydroxyl groups on the phorbol skeleton with different fatty acids.

Specifically, this compound is a derivative of phorbol where the hydroxyl group at the C4 position is methylated, and the hydroxyl groups at the C12 and C13 positions are acetylated. While many phorbol esters are natural products, the 4-O-methylated derivatives are often synthesized to investigate the role of the C4 hydroxyl group in the biological activity of these compounds. This modification can influence the molecule's polarity and how it interacts with its cellular targets.

The table below provides a comparison of this compound with its parent compound and another well-studied phorbol ester, Phorbol 12-myristate 13-acetate (PMA).

| Feature | This compound | Phorbol 12,13-diacetate (PDA) | Phorbol 12-myristate 13-acetate (PMA) |

| C4 Modification | O-Methyl group | Hydroxyl group | Hydroxyl group |

| C12 Ester Group | Acetate (B1210297) | Acetate | Myristate |

| C13 Ester Group | Acetate | Acetate | Acetate |

| General Nature | Often synthetic or semi-synthetic | Natural or synthetic | Natural or semi-synthetic |

The primary research significance of phorbol esters, including this compound, lies in their ability to act as potent activators of Protein Kinase C (PKC). nih.gov PKC is a family of enzymes that play a crucial role in a variety of cellular signaling pathways, including cell growth, differentiation, and apoptosis. nih.gov

Phorbol esters mimic the action of diacylglycerol (DAG), the endogenous activator of PKC. nih.gov By binding to the C1 domain of PKC, they induce a conformational change that activates the enzyme. This activation allows researchers to study the downstream effects of PKC signaling in a controlled manner.

The methylation at the 4-O-position of this compound is of particular interest. Research on other 4-O-methylated phorbol esters suggests that this modification can lead to a weaker biological response compared to their non-methylated counterparts. For instance, 4-O-methyl-12-O-tetradecanoylphorbol-13-acetate is described as a weak phorbol ester agonist. This suggests that the 4-O-hydroxyl group is important for the potent activity of phorbol esters.

The use of this compound as a biological probe allows for a more nuanced investigation of PKC activation. By comparing its effects to those of more potent activators like PMA, researchers can dissect the specific roles of different levels of PKC activation in various cellular processes.

Detailed research findings have shown that phorbol esters can have a wide range of effects, such as inducing differentiation in some cell lines and inhibiting apoptosis mediated by death receptors in others. nih.govresearchgate.net For example, Phorbol 12-myristate 13-acetate (PMA) has been shown to induce resistance to natural killer cell-mediated cytotoxicity in melanoma cells. nih.gov While specific studies on this compound are less common, its utility lies in comparative studies to elucidate the precise mechanisms of PKC-mediated events.

The table below summarizes some of the research applications of phorbol esters, which provides a context for the potential uses of this compound.

| Research Area | Application of Phorbol Esters (General) | Potential Role of this compound |

| Oncology | Induction of tumor promotion in experimental models; induction of differentiation or apoptosis in cancer cells. nih.govnih.gov | To study the effects of weaker, more sustained PKC activation on tumor cell behavior. |

| Immunology | Activation of immune cells; modulation of cytokine release. | To investigate the threshold of PKC activation required for specific immune responses. |

| Neurobiology | Modulation of neurotransmitter release. nih.gov | To explore the role of precise levels of PKC activity in synaptic plasticity. |

| Cell Biology | Study of signal transduction pathways, cell cycle control, and gene expression. pnas.org | As a tool for fine-tuning the activation of PKC-dependent signaling cascades. |

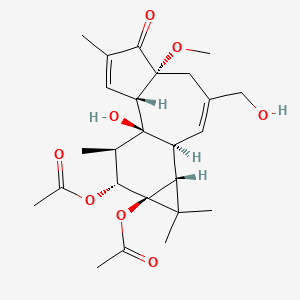

Structure

3D Structure

Properties

CAS No. |

22376-31-4 |

|---|---|

Molecular Formula |

C25H34O8 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1-hydroxy-8-(hydroxymethyl)-6-methoxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |

InChI |

InChI=1S/C25H34O8/c1-12-8-18-23(31-7,20(12)29)10-16(11-26)9-17-19-22(5,6)25(19,33-15(4)28)21(32-14(3)27)13(2)24(17,18)30/h8-9,13,17-19,21,26,30H,10-11H2,1-7H3/t13-,17+,18-,19-,21-,23-,24-,25-/m1/s1 |

InChI Key |

JCFQHNGACWXQLL-SUKCUDRDSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)OC)C)O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)OC)C)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Molecular Mechanisms of Action

Protein Kinase C (PKC) Activation

There is no specific information available detailing the direct agonistic activity of 4-O-Methylphorbol-12,13-diacetate on PKC isoforms. While other phorbol (B1677699) esters are well-documented PKC activators, the specific binding affinity and isoform selectivity of the 4-O-methyl derivative have not been characterized in the available literature.

Direct Agonistic Activity on PKC Isoforms

Information unavailable.

Mimicry of Endogenous Diacylglycerol (DAG) Function

Information unavailable.

Lipid Environment Influence on PKC Activation

Information unavailable.

Role of PKC Translocation and Priming Phosphorylations

Information unavailable.

Downstream Signal Transduction Pathways

Similarly, there is a lack of data on the specific downstream signaling cascades activated by this compound.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

Information unavailable.

Influence on Nuclear Factor Kappa B (NF-κB) Signaling

Extensive research into the molecular behavior of this compound has not yielded specific evidence of its direct influence on the Nuclear Factor Kappa B (NF-κB) signaling pathway. While the broader class of phorbol esters is known to activate Protein Kinase C (PKC), a key regulator of NF-κB, specific studies detailing this interaction for this compound are not available in the current body of scientific literature.

In contrast, the closely related compound, phorbol 12-myristate 13-acetate (PMA), is a well-documented activator of NF-κB. This activation typically occurs through the canonical pathway, where PMA activates PKC isoforms, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB dimers to translocate to the nucleus and induce the expression of target genes. For instance, in human pulmonary epithelial cells, PMA has been shown to induce cyclooxygenase-2 (COX-2) expression via the activation of PKC, which in turn triggers the Ras/Raf-1/ERK1/2 pathway, leading to NF-κB activation. However, it is crucial to emphasize that these findings pertain to PMA and cannot be directly extrapolated to this compound without specific experimental validation.

Modulation of Other Intracellular Signaling Networks

The specific effects of this compound on other intracellular signaling networks remain largely uncharacterized in published research. While its structural similarity to other phorbol esters suggests a potential to interact with various signaling cascades, concrete evidence is lacking.

For comparison, the broader family of phorbol esters, such as PMA, are known to modulate a variety of signaling pathways beyond NF-κB. These include the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway. For example, PMA is used to stimulate the MAPK/ERK pathway to induce the reactivation of Kaposi's sarcoma-associated herpesvirus (KSHV). Furthermore, phorbol esters can influence the expression of various genes by activating PKC, which can phosphorylate a wide range of downstream targets. Research on murine melanocytes has shown that PKC-activating phorbol esters can induce the expression of TPA-inducible sequence (TIS) genes. Again, it must be reiterated that these examples relate to other phorbol esters, and similar studies on this compound have not been reported.

Due to the absence of specific research on this compound, a detailed data table on its influence on specific signaling pathways cannot be constructed.

Cellular and Biological Responses in Research Models

Effects on Cellular Proliferation and Differentiation

The modulation of cellular growth and maturation is a hallmark of phorbol (B1677699) ester activity. These compounds can either stimulate or inhibit proliferation and differentiation depending on the cell type and context.

The activation of PKC by phorbol esters can drive cells towards specific lineages. For instance, in human promyelocytic leukemia cells, phorbol esters can induce differentiation into macrophage-like cells. researchgate.net This process involves significant morphological and functional changes, including the transition from suspension to adherent growth. researchgate.net In other contexts, such as with human prostate cancer cells, treatment with the related compound PMA can induce an epithelial to mesenchymal transition (EMT). nih.gov This is characterized by cells losing their epithelial characteristics, such as tight intercellular junctions, and gaining a more migratory, spindle-shaped morphology. nih.gov

Impact on Cell Adhesion and Intercellular Communication

The ability of cells to adhere to one another and to the extracellular matrix is fundamental to tissue structure and function. Phorbol esters can significantly alter these adhesive properties. Treatment of human hepatocellular carcinoma cells with PMA has been shown to initially enhance cell adhesion to fibronectin, a key component of the extracellular matrix. nih.gov This was followed by a decrease in adhesion over longer exposure times. nih.gov These changes in adhesion are often linked to alterations in the expression of integrins, which are cell surface receptors that mediate cell-matrix interactions. nih.gov

Furthermore, the induction of an epithelial to mesenchymal transition by phorbol esters inherently involves a dramatic change in cell adhesion, with a reduction in cell-cell junctions. nih.gov This loss of intercellular communication is a critical step in the increased motility and invasive potential of cells. nih.gov

Regulation of Gene Expression and Protein Synthesis

The activation of PKC by 4-O-Methylphorbol-12,13-diacetate and its analogues triggers signaling cascades that culminate in the altered expression of a multitude of genes and the subsequent synthesis of new proteins.

Prostaglandin-H synthases, also known as cyclooxygenases (COX), are key enzymes in the synthesis of prostaglandins, which are potent lipid mediators involved in inflammation and other physiological processes. There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is typically expressed constitutively in many tissues, COX-2 is often inducible by various stimuli, including phorbol esters. nih.govbohrium.com

Studies have shown that treatment with PMA can lead to the induction of COX-2 expression in various cell types. nih.gov This upregulation of COX-2 is a critical component of the inflammatory and tumor-promoting effects of phorbol esters. The expression of COX-1, on the other hand, generally remains unchanged by PMA treatment. nih.gov

By inducing the expression of COX-2, this compound can significantly influence the cyclooxygenase pathway, leading to an increased production of prostaglandins. nih.govyoutube.com This has numerous downstream consequences, including the modulation of inflammation, cell proliferation, and angiogenesis. The COX pathway is a central hub for cellular signaling, and its manipulation by phorbol esters underscores their potent biological activity. youtube.com Inhibition of both COX-1 and COX-2 has been suggested to be a key factor in certain physiological responses. researchgate.net

| Feature | Observation in Research Models (primarily with PMA as a proxy) | Reference |

| Cellular Proliferation | Can be stimulated or inhibited depending on the cell type. | nih.gov |

| Cellular Differentiation | Can induce differentiation into specific lineages (e.g., macrophages). | researchgate.net |

| Cell Adhesion | Modulates adhesion to the extracellular matrix, often through changes in integrin expression. | nih.gov |

| Gene Expression | Induces the expression of specific genes, notably COX-2. | nih.gov |

| Protein Synthesis | Leads to the synthesis of proteins involved in inflammation and cell growth. | nih.gov |

Role in Immune Response Modulation in Research Settings

There is currently no available scientific literature detailing the specific role of this compound in modulating the immune response in research settings.

Influence on Neuronal Function and Neurogenesis (Preclinical Context)

There is currently no available scientific literature detailing the specific influence of this compound on neuronal function and neurogenesis in a preclinical context.

Molecular Targeting and Binding Interactions

Characterization of Specific Phorbol (B1677699) Ester Aporeceptors

The primary molecular targets for phorbol esters, including 4-O-Methylphorbol-12,13-diacetate, are the protein kinase C (PKC) isozymes. These enzymes are crucial regulators of a myriad of cellular processes. The interaction occurs within a specific region of the PKC molecule known as the C1 domain, a cysteine-rich motif that serves as the binding site for the endogenous ligand diacylglycerol (DAG) and its synthetic analogs, the phorbol esters.

Phorbol esters are known to bind to conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isotypes, which are characterized by their tandem C1A and C1B domains. The atypical PKC isotypes (ζ, ι/λ) possess a single, atypical C1 domain that does not bind phorbol esters. Therefore, the specific aporeceptors for this compound are the conventional and novel PKC isotypes.

Beyond PKC, other proteins containing C1 domains have been identified as phorbol ester receptors. These include chimaerins, RasGRP, and Munc13, which are involved in various signaling pathways. It is highly probable that this compound also targets these non-PKC phorbol ester receptors, although the specific binding affinities may vary.

Ligand-Receptor Binding Dynamics and Affinity

The binding of phorbol esters to the C1 domain is a highly specific interaction driven by a combination of hydrogen bonds and hydrophobic interactions. The phorbol backbone fits into a hydrophilic cleft on the C1 domain, where specific amino acid residues form crucial hydrogen bonds with the hydroxyl groups of the phorbol molecule.

A critical aspect for the binding of phorbol esters is the formation of hydrogen bonds at the C4, C9, and C20 positions of the phorbol ring. The methylation of the hydroxyl group at the C4 position in this compound is expected to significantly alter these binding dynamics. The replacement of the hydrogen atom with a methyl group at the C4-hydroxyl position eliminates a key hydrogen bond donor site. This structural modification is anticipated to lead to a decrease in binding affinity for PKC and other phorbol ester receptors compared to its non-methylated counterpart.

Comparison of Binding Affinities with Phorbol Ester Analogues

To understand the relative potency of this compound, it is essential to compare its likely binding affinity with that of well-characterized phorbol ester analogues. The binding affinities of phorbol esters are highly dependent on the nature of the ester groups at the C12 and C13 positions, as well as modifications to the phorbol ring itself.

| Compound | Key Structural Feature | Expected Relative Binding Affinity for PKC |

| Phorbol-12-myristate-13-acetate (PMA) | Long-chain ester at C12, acetate (B1210297) at C13, free C4-OH | Very High |

| Phorbol-12,13-dibutyrate (PDBu) | Butyrate (B1204436) esters at C12 and C13, free C4-OH | High |

| Phorbol-12,13-diacetate (PDA) | Acetate esters at C12 and C13, free C4-OH | Moderate |

| This compound | Acetate esters at C12 and C13, methylated C4-OH | Low to Moderate |

| Phorbol | Free hydroxyls at C12 and C13, free C4-OH | Very Low / Inactive |

This table represents expected relative affinities based on established structure-activity relationships for phorbol esters. Actual values may vary depending on the specific PKC isotype and experimental conditions.

The parent compound, Phorbol-12,13-diacetate (PDA), demonstrates moderate binding affinity. The introduction of the methyl group at the C4 position in this compound is predicted to further decrease this affinity. Compared to highly potent phorbol esters like PMA and PDBu, which possess a free C4-hydroxyl group and more lipophilic ester chains, this compound is expected to be a significantly weaker ligand for PKC.

Implications for Selective Molecular Engagement

The modification at the C4 position of the phorbol ring in this compound has significant implications for its potential as a tool for selective molecular engagement. The reduced binding affinity resulting from the loss of a key hydrogen bond donor could translate into a more nuanced interaction with different phorbol ester receptors.

It is conceivable that the various PKC isotypes and other C1 domain-containing proteins exhibit differential sensitivities to this structural modification. For instance, some receptor subtypes might be more tolerant of the 4-O-methylation than others, potentially leading to a degree of receptor selectivity that is not observed with more promiscuous, high-affinity phorbol esters like PMA.

This altered binding profile could be advantageous in research settings where a less potent, and possibly more selective, activation of specific signaling pathways is desired. By attenuating the interaction with the primary phorbol ester receptors, this compound may help to dissect the complex downstream effects of PKC activation and the roles of other, less-studied phorbol ester binding proteins. However, without direct comparative binding studies across a panel of C1 domain-containing proteins, the extent of this selectivity remains a subject for future investigation.

Structure Activity Relationship Sar Studies of 4 O Methylphorbol 12,13 Diacetate and Analogues

Influence of the Tigliane (B1223011) Diterpene Skeleton on Biological Activity

The biological activity of phorbol (B1677699) esters is fundamentally rooted in their rigid, tetracyclic diterpene framework, known as the tigliane skeleton. This complex 5/7/6/3-membered ring system provides the necessary three-dimensional conformation for interaction with their primary cellular targets, most notably Protein Kinase C (PKC). The spatial arrangement of the functional groups on this scaffold is critical for high-affinity binding to the C1 domain of PKC isozymes.

Impact of Methylation at the 4-O Position on Potency and Specificity

The hydroxyl group at the C4 position of the tigliane ring system plays a nuanced role in the biological activity of phorbol esters. In the case of 4-O-Methylphorbol-12,13-diacetate, the methylation of this hydroxyl group significantly attenuates its biological potency compared to its non-methylated counterparts.

Studies on the closely related analog, 4-O-methylphorbol 12-myristate 13-acetate (4-O-methyl-PMA), have demonstrated a marked decrease in its ability to induce various biological effects. For instance, some research indicates that while the C4 hydroxyl group is not strictly necessary for binding to PKC, its modification can alter the binding affinity and subsequent activation of the enzyme. nih.gov The methylation at the 4-O position likely introduces steric hindrance within the binding pocket of the PKC C1 domain, thereby weakening the interaction. Furthermore, the loss of the hydrogen-bonding capability of the C4-hydroxyl group may disrupt the network of interactions required for optimal binding and activation. This modification can lead to a significant reduction in inflammatory and tumor-promoting activities.

Significance of Acetyl Groups at the 12 and 13 Positions

The ester functional groups at the C12 and C13 positions of the phorbol skeleton are critical for potent biological activity. In this compound, the presence of two acetate (B1210297) moieties at these positions confers a specific level of activity, which is generally lower than that of phorbol esters with longer-chain fatty acid esters.

The nature of the acyl chains at C12 and C13 influences the lipophilicity of the molecule, which in turn affects its ability to partition into cellular membranes where PKC is located. Shorter-chain esters, such as the acetates in this compound, result in a more hydrophilic compound compared to phorbol esters with longer fatty acid chains like myristate or butyrate (B1204436).

Comparative Analysis with Other Phorbol Esters and Phorbol Derivatives

The biological activity of this compound is best understood in the context of its structural relatives. A comparative analysis reveals a clear structure-activity relationship based on the substituents at the C4, C12, and C13 positions.

| Compound | ED50 for LETSP Loss (M) | Relative Potency (vs. PMA) |

| Phorbol 12-myristate 13-acetate (PMA) | 3.7 x 10-9 | 1 |

| Phorbol 12,13-dibutyrate (PDBu) | 1.9 x 10-8 | ~0.19 |

| Phorbol 12,13-diacetate (PDA) | 7.1 x 10-7 | ~0.005 |

| 4-O-Methylphorbol 12-myristate 13-acetate | 1.1 x 10-6 | ~0.003 |

Data adapted from studies on chicken embryo fibroblasts measuring the loss of the large external transformation-sensitive protein (LETSP).

As illustrated in the table, Phorbol 12-myristate 13-acetate (PMA) is one of the most potent phorbol esters. The substitution of the myristate group with a shorter butyrate group in Phorbol 12,13-dibutyrate (PDBu) results in a decrease in potency. researchgate.netresearchgate.net A further decrease is observed with the even shorter acetate groups in Phorbol 12,13-diacetate (PDA). researchgate.net

Stereochemical Considerations in Biological Activity

The biological activity of phorbol esters is highly dependent on their specific stereochemistry. The spatial arrangement of the rings and their substituents is critical for the molecule to fit into the binding site of its target proteins, such as PKC.

A key example of this stereochemical dependence is the difference between the 4β- and 4α-epimers of phorbol esters. The naturally occurring and biologically active phorbol esters possess a 4β-hydroxyl group. Their 4α-epimers, where the hydroxyl group at the C4 position is in the alpha configuration, are biologically inactive. nih.gov

Advanced Research Methodologies and Experimental Applications

In Vitro Models for Mechanistic Elucidation

In vitro models are crucial for dissecting the molecular mechanisms of action of compounds like 4-O-Methylphorbol-12,13-diacetate. These controlled environments allow for detailed investigation of cellular responses.

Cell Line-Based Assays (e.g., Erythroleukemia Cells, Fibroblasts, Epithelial Cells)

Cell line-based assays are fundamental in determining the effects of this compound and related phorbol (B1677699) esters on cell behavior.

Erythroleukemia Cells: In human erythroleukemia (HEL) cell lines, the related compound PMA has been shown to induce megakaryocytic differentiation. nih.gov This process is characterized by a reduction in glycophorin A expression and hemoglobin synthesis, alongside an induction of GPIIb/IIIa expression. nih.gov Notably, the expression of the c-kit proto-oncogene, a marker of primitive hematopoietic progenitors, is sustained during this differentiation process, suggesting its persistence along the megakaryocytic lineage. nih.gov

Fibroblasts: Phorbol esters like PMA have a significant and partially reversible effect on cultured chick chondroblasts, transforming them into fibroblastic cells. nih.gov This transformation involves the cessation of synthesis of specific extracellular matrix components. nih.gov Interestingly, while PMA alters the morphology of chick fibroblasts, it does not inhibit the synthesis of their characteristic type III sulfated proteoglycan. nih.gov Furthermore, in human cardiac fibroblasts, PMA has been observed to induce the dedifferentiation of myofibroblasts back to fibroblasts. researchgate.net

Epithelial Cells: In human prostate cancer ARCaPE cells, PMA is a known inducer of epithelial to mesenchymal transition (EMT). nih.gov This is a critical process in cancer progression and metastasis. nih.gov Treatment with PMA leads to a change from an epithelial to a mesenchymal morphology, a decrease in the epithelial marker E-cadherin, and an increase in the stromal marker vimentin, along with enhanced migratory and invasive capacities. nih.gov

Enzyme Activity Assays (e.g., Protein Kinase C Activity)

A primary mechanism of action for this compound and other phorbol esters is the activation of Protein Kinase C (PKC). abcam.commedchemexpress.comtocris.comstemcell.comsigmaaldrich.com

PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. abcam.comnih.gov Phorbol esters mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their translocation to the cell membrane and subsequent activation. abcam.comtocris.com

Enzyme activity assays are employed to quantify the effect of compounds like this compound on PKC activity. These assays often involve measuring the phosphorylation of a specific substrate by PKC in the presence of the compound. For instance, studies have shown that PMA is a potent nanomolar activator of PKC both in vitro and in vivo. abcam.comtocris.com The activation of PKC by PMA has been linked to the suppression of growth in non-small cell lung cancer (NSCLC) cells through the induction of the transcription factor KLF6. nih.gov

Table 1: Effects of PMA on Protein Kinase C and Related Pathways

| Cell Type/System | Observation | Reference |

|---|---|---|

| Rat Cortex Synaptosomal Membranes | High-affinity activator of PKC (Ki = 2.6 nM) | tocris.com |

| Non-Small Cell Lung Cancer (NSCLC) Cells | Induces growth arrest via PKC-mediated KLF6 induction | nih.gov |

| Human Prostate Cancer ARCaPE Cells | Induces EMT mediated by PKC | nih.gov |

| Murine Bone-Marrow-Derived Dendritic Cells | Activates PKC-δ, involved in MHCII regulation | nih.gov |

Molecular Binding Assays (e.g., Radioligand Binding)

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. giffordbioscience.com These assays are instrumental in characterizing the interaction of this compound and its analogues with their molecular targets.

In the context of phorbol esters, radioligand binding assays are used to determine their binding affinity to the C1 domain of PKC. tocris.com A common approach is a competition assay, where the ability of the unlabeled phorbol ester to displace a radiolabeled ligand, such as [3H]phorbol 12,13-dibutyrate, from PKC is measured. tocris.com These assays provide quantitative data, such as the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. giffordbioscience.comnih.gov The Ki value for PMA in displacing [3H]phorbol 12,13-dibutyrate in rat cortex synaptosomal membranes has been determined to be 2.6 nM, indicating a high affinity. tocris.com

In Vivo Preclinical Models (Non-Human Organism Studies)

In vivo models are essential for understanding the physiological effects of compounds in a whole organism.

Murine Models for Skin Responses

Phorbol esters are well-known for their potent effects on the skin, and murine models are extensively used to study these responses.

The repeated topical application of PMA to the ear skin of mice induces both dermatitis and a significant, dose-dependent increase in the number of dermal mast cells. nih.gov This has been observed in both normal and genetically mast cell-deficient W/Wv mice, establishing a valuable model for studying mast cell development. nih.gov The PMA-induced mast cells in W/Wv mice appear morphologically mature and are functionally competent. nih.gov This model is also utilized for investigating inflammatory responses, such as ear edema. researchgate.net

Table 2: PMA-Induced Skin Responses in Murine Models

| Mouse Strain | Treatment | Observation | Reference |

|---|---|---|---|

| W/Wv and +/+ | Repeated topical application of PMA | Dose-dependent increase in dermal mast cells and dermatitis | nih.gov |

| General | Topical application of PMA | Induction of ear edema for inflammatory research | researchgate.net |

Animal Models for Investigating Specific Organ System Responses (e.g., Rabbit Cortical Collecting Tubule)

The rabbit cortical collecting tubule (CCT) is a critical segment of the nephron involved in the final regulation of sodium, potassium, and water balance. nih.govcore.ac.uk The CCT is composed of principal cells and intercalated cells. researchgate.netquizlet.com While direct studies on the effects of this compound on the rabbit CCT are not extensively documented in the provided search results, the general physiological functions of this tissue are well-characterized. The CCT is a target for hormones like aldosterone (B195564) and vasopressin, which regulate ion and water transport. core.ac.uk Given that phorbol esters activate PKC, a key signaling molecule in many cellular processes, it is plausible that they could influence the transport functions of the CCT. However, specific experimental evidence for this from the provided search results is lacking.

Applications in Neurobiology Research Models

Phorbol esters are widely utilized in neurobiology research as potent activators of protein kinase C (PKC), a family of enzymes that play a crucial role in various neuronal functions. By mimicking the action of the endogenous signaling molecule diacylglycerol (DAG), phorbol esters can be used to investigate signal transduction pathways that govern neurotransmitter release, synaptic plasticity, and neuronal differentiation.

In principle, this compound would be expected to activate PKC and could be used in neurobiological models to study processes such as:

Neurotransmitter Release: Activation of PKC by phorbol esters is known to enhance the release of neurotransmitters from presynaptic terminals. This effect is thought to be mediated by the phosphorylation of key proteins involved in the synaptic vesicle cycle.

Synaptic Plasticity: Long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory, are heavily dependent on PKC activity. Phorbol esters can be used to pharmacologically induce or modulate these forms of synaptic plasticity.

Without specific studies on this compound, it is not possible to provide detailed research findings or a data table on its specific effects in neurobiological models.

Synthetic Chemistry Approaches for Derivative Generation

The synthesis of derivatives of phorbol esters is a key area of research aimed at developing new molecular probes with altered potency, selectivity for specific PKC isozymes, or improved pharmacokinetic properties. The tigliane (B1223011) diterpenoid core of phorbol provides a complex scaffold that can be chemically modified at various positions.

For this compound, synthetic approaches for generating derivatives would likely focus on:

Modification of the Ester Groups: The acetate (B1210297) groups at the C-12 and C-13 positions are critical for the biological activity of phorbol esters. Synthetic strategies could involve the hydrolysis of these esters followed by re-esterification with different acyl chains to modulate lipophilicity and potency.

Alterations at Other Positions: While the 4-O-methyl group is a defining feature of this specific compound, other positions on the phorbol ring could potentially be modified to create novel analogs.

The generation of derivatives would allow for structure-activity relationship (SAR) studies to understand how specific chemical modifications influence the interaction of the molecule with its biological targets. However, no literature detailing the synthetic generation of derivatives from this compound could be identified.

Utilization as a Tool for Investigating Cellular Signaling Dysregulation in Disease Models

The dysregulation of PKC signaling is implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurological disorders. Phorbol esters, by virtue of their ability to potently and persistently activate PKC, are valuable tools for studying these pathological processes in cellular and animal models.

In the context of disease models, a compound like this compound could theoretically be used to:

Mimic Pathological Signaling: In diseases where PKC is hyperactivated, application of a phorbol ester can reproduce some of the cellular phenotypes observed in the disease state, allowing for the investigation of downstream signaling events.

Study Downregulation of PKC: Prolonged exposure to potent PKC activators like phorbol esters can lead to the downregulation and degradation of certain PKC isozymes. This can be a useful experimental paradigm to study the long-term consequences of PKC activation and the cellular mechanisms that regulate its expression.

Due to the absence of specific research on this compound, a data table summarizing its use in various disease models cannot be provided.

Future Research Directions and Unexplored Avenues

Elucidating Novel Molecular Targets Beyond Canonical PKC Activation

A critical area of future research is the identification of molecular targets for 4-O-Methylphorbol-12,13-diacetate outside of the classical PKC pathway. While it is known to stimulate PKC activity, its attenuated effects in certain biological assays suggest that its signaling cascade is not identical to that of potent tumor promoters like PMA.

Research has shown that while 4-O-methylphorbol 12-myristate 13-acetate can stimulate PKC activity to a similar extent as PMA in mouse brain cytosol, it is considered a weak tumor promoter. nih.gov This discrepancy implies that the full spectrum of biological effects traditionally attributed solely to PKC activation may be an oversimplification. Future studies should focus on identifying proteins that may be differentially modulated by this compound. Advanced proteomics and affinity-based pulldown assays using a tagged version of the compound could uncover novel binding partners that are not engaged by PMA, or that are engaged with different affinity. These targets could be other C1 domain-containing proteins or entirely new classes of receptors that mediate its unique biological profile.

Understanding Differential Biological Responses Across Cell Types and Physiological Contexts

The biological effects of phorbol (B1677699) esters are known to be highly dependent on the specific cell type and its physiological state. For this compound, this is a particularly important area of investigation. For instance, in synchronized HeLa cells, the non-promoting this compound did not induce the cell cycle delays seen with the potent tumor promoter TPA (PMA). nih.gov This highlights a significant differential response that warrants further exploration.

Future research should employ a broad panel of cell lines from different tissues (e.g., epithelial, neuronal, hematopoietic) to systematically map the differential responses to this compound. Comparative transcriptomics and proteomics of cells treated with this compound versus PMA could reveal cell-specific gene expression and protein activation signatures. Understanding why HeLa cells respond differently than, for example, mouse brain cells could lie in the specific repertoire of PKC isozymes they express or the presence of unique co-factors that modulate the downstream signaling of the activated PKC. nih.govnih.gov

| Compound | Observed Effect in Mouse Brain Cytosol nih.gov | Observed Effect in HeLa Cells nih.gov | Tumor Promotion Activity nih.gov |

|---|---|---|---|

| Phorbol 12-myristate 13-acetate (PMA/TPA) | Strong PKC Activation | Delayed passage through S and G2 phases | Complete Promoter |

| This compound | Strong PKC Activation | No effect on cell cycle passage | Weak Promoter |

Development of Advanced Research Tools and Probes Based on this compound Scaffold

The unique biological signature of this compound makes its scaffold an ideal starting point for the development of sophisticated research tools. The principle of modifying phorbol esters to create probes has been established, for example, with the synthesis of fluorescent derivatives of TPA to study its cellular targets. nih.gov

Future efforts should focus on synthesizing derivatives of this compound that can be used to visualize and isolate its molecular interactome. This could include:

Fluorescent Probes: Attaching a fluorophore (e.g., Dansyl chloride or a BODIPY dye) to a non-critical position on the molecule would allow for real-time visualization of its subcellular localization via confocal microscopy.

Biotinylated Probes: A biotin-tagged version could be used in affinity purification-mass spectrometry (AP-MS) experiments to pull down and identify its binding partners from cell lysates, helping to uncover the novel targets discussed in section 7.1.

Photo-affinity Labels: Incorporating a photoreactive group would enable the creation of covalent bonds with nearby interacting proteins upon UV irradiation, providing a powerful tool to permanently label and subsequently identify its direct targets.

These tools would be invaluable in dissecting why a potent PKC activator can be a weak tumor promoter.

Investigating Synergistic or Antagonistic Interactions with Other Biological Modulators

Cells are constantly integrating signals from multiple pathways. A key unexplored area is how this compound interacts with other signaling inputs. Studies on PMA have shown it can act synergistically with other agents, such as with IL-21 to enhance the differentiation of regulatory B cells, or have its effects counteracted by antagonists like tangeretin. frontiersin.orgmdpi.com

A systematic investigation should be launched to screen for synergistic or antagonistic interactions between this compound and a library of known bioactive compounds. This could include growth factors, cytokine receptor ligands, and inhibitors of parallel signaling pathways (e.g., PI3K, MAPK). For example, it would be insightful to determine if co-treatment with another agent could restore the potent biological effects (like cell cycle arrest) that are absent when this compound is used alone. nih.gov Conversely, its ability to antagonize the effects of PMA or other inflammatory stimuli could reveal potential therapeutic applications.

Computational and In Silico Modeling for Predictive SAR and Mechanistic Insights

The biological activities of phorbol esters are known to be highly dependent on their specific chemical structure. nih.gov The addition of a methyl group at the C4-hydroxyl position is the key difference between this compound and its parent phorbol ester, and this modification is responsible for its altered biological activity profile. nih.govnih.gov Computational modeling offers a powerful, predictive approach to understanding this on a molecular level.

Future research should leverage in silico techniques to build predictive Structure-Activity Relationship (SAR) models.

Molecular Docking: Docking simulations of this compound into the C1 domains of various PKC isozymes could reveal subtle differences in binding mode or affinity compared to PMA. The 4-O-methyl group may introduce steric hindrance or alter the hydrogen-bonding network, explaining the divergence in downstream signaling despite apparent activation.

Predictive SAR: By synthesizing a small library of analogs with different substitutions at the C4 position and testing their biological activity, researchers can develop robust computational models. These models could then predict the activity of novel, unsynthesized derivatives, guiding the design of more specific probes or modulators. mdpi.comnih.gov

This computational approach, combined with empirical testing, will accelerate the understanding of how a single methyl group can so profoundly alter the biological outcome of a signaling molecule.

Q & A

Q. What is the primary experimental application of phorbol-12,13-diacetate in neurobiological research?

Phorbol-12,13-diacetate is used to study protein kinase C (PKC)-mediated synaptic plasticity. For example:

- In cerebellar long-term depression (LTD), PDA (10–100 nM) mimics PKC activation, inducing AMPA receptor current depression in cultured Purkinje neurons. Method: Pair PDA application with electrophysiological recordings of AMPA currents .

- In olfactory synaptic transmission studies, 2.5 μM PDAc enhances glutamate receptor-mediated potentials in Mg²⁺-free solutions. Method: Combine PDAc with metabotropic glutamate receptor agonists (e.g., IS,3R-ACPD) and measure input-output relationships using voltage ranges .

Q. How is phorbol-12,13-diacetate utilized as a control in phorbol ester experiments?

PDA serves as a biologically inactive analog of active phorbol esters like TPA (12-O-tetradecanoylphorbol-13-acetate). Methodological applications include:

- Negative controls: Treat cultured chick muscle cells with 100 nM PDA to confirm PKC-independent effects (e.g., acetylcholine receptor clustering assays) .

- Dose-response validation: Compare PDA with active PKC activators (e.g., PMA) in cortical slice experiments to isolate PKC-specific pathways .

Advanced Research Questions

Q. What methodological considerations are critical when observing contradictory PKC activation by PDA across studies?

Discrepancies in PDA’s reported activity (e.g., inactive in chick muscle vs. active in cerebellar LTD ) arise from:

- Concentration-dependent effects: Lower doses (100 nM) may lack efficacy in certain cell types, while higher doses (10 μM) potentiate hippocampal neurotransmission .

- Assay specificity: Use PKC inhibitors (e.g., calphostin C) to confirm PDA’s direct vs. indirect effects. Method: Pre-treat cells with inhibitors before PDA application and quantify phosphorylation of PKC substrates like B-50 .

Q. How can researchers investigate the metabolic stability of PDA in biological systems?

PDA exhibits metabolic resistance in insect models. Method:

- Administer PDA-spiked diets to Hyles larvae and collect frass at timed intervals (4–8 hrs).

- Analyze samples via LC-MS/MS with transitions m/z 493→447 (PDA-specific) and compare with TPA metabolites (e.g., phorbol-13-acetate). PDA remains undetected in frass, suggesting limited enzymatic conversion .

Q. What synthetic chemistry approaches are used to modify PDA for structure-activity studies?

Key methods include:

- Transesterification: Base-catalyzed reactions convert PDA derivatives (e.g., phorbol-12,13,20-tribenzoate) into mono- or diesters for functional group analysis .

- Oxidation/Reduction: Treat PDA with MnO₂ to synthesize phorbol-20-al-12,13-diacetate, or use NaBH₄ to reduce the 3-keto group while monitoring acetyl migration via NMR .

Data Contradiction Analysis

- vs. 8: PDA’s inactivity in chick muscle vs. activity in cerebellar LTD highlights cell-type specificity. Resolve by cross-validating PKC isoforms (e.g., PKCα vs. PKCγ) using siRNA knockdown in divergent models.

- vs. 6: While PDA is metabolically stable in insects , its PKC activity in mammals suggests species-dependent enzymatic pathways. Compare esterase activity across taxa using fluorogenic substrates.

Methodological Best Practices

- Concentration gradients: Test PDA at 10 nM–10 μM to identify threshold effects in neuronal assays .

- Analytical validation: Use standard addition protocols in LC-MS/MS to confirm low-abundance PDA metabolites .

- Structural confirmation: Pair synthetic derivatives with ¹H/¹³C NMR and high-resolution MS to verify regioselectivity of modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.